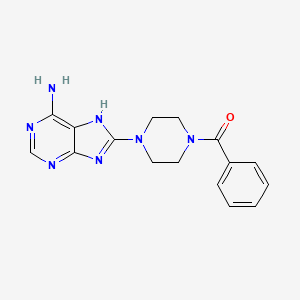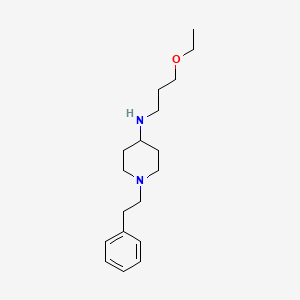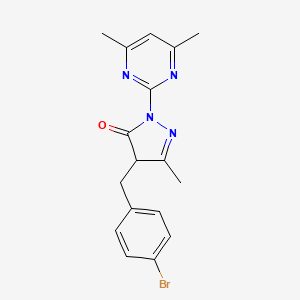
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine, also known as BPQA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BPQA is a purine derivative that possesses unique structural and chemical properties, making it a promising candidate for drug design and development.
Mechanism of Action
The exact mechanism of action of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation, survival, and differentiation. This compound has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are known to play critical roles in cancer progression and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of specific pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the safety and efficacy of this compound.
Future Directions
There are several potential future directions for the research and development of 8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine. One area of focus is the optimization of its chemical structure to improve its therapeutic properties and reduce its toxicity. Another area of focus is the development of new methods for the synthesis and purification of this compound, which may help to increase its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the diagnosis and treatment of various diseases.
Synthesis Methods
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with a mixture of phosphoryl chloride and dimethylformamide, followed by the reaction of the resulting intermediate with 2-amino-6-chloropurine. The final product, this compound, is obtained after purification and isolation steps.
Scientific Research Applications
8-(4-benzoyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro and in vivo. This compound has also been investigated for its potential use as a diagnostic tool in the detection of certain diseases, such as cancer.
Properties
IUPAC Name |
[4-(6-amino-7H-purin-8-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c17-13-12-14(19-10-18-13)21-16(20-12)23-8-6-22(7-9-23)15(24)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXVUDEDOEGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=NC=NC(=C3N2)N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5354087.png)

![6-tert-butyl-4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5354108.png)

![2-({6-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-4-pyrimidinyl}amino)ethanol](/img/structure/B5354117.png)
![1-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5354122.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5354127.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5354139.png)
![N-(2,4-difluorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5354146.png)
![N-(4-chlorobenzyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354151.png)
![3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5354157.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)
![N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5354178.png)

